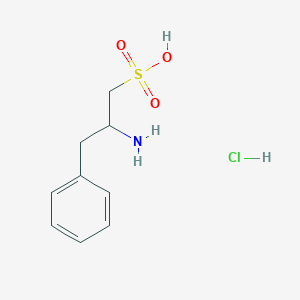
N-(3-iodophenyl)thiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodphenyl)thiolan-3-amin ist eine organische Verbindung mit der Summenformel C10H12INS. Sie zeichnet sich durch das Vorhandensein eines Iodatoms aus, das an einen Phenylring gebunden ist, der wiederum mit einer Thiolan-3-amin-Einheit verbunden ist. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Iodphenyl)thiolan-3-amin erfolgt in der Regel durch N-Arylierung von Thiolan-3-amin mit 3-Iodphenylhalogeniden. Ein gängiges Verfahren ist die Übergangsmetall-freie Kupplungsreaktion, bei der Natriumhydrid als Base und o-Diiodaren als Arynpräkursor verwendet werden . Diese Reaktion kann in einem einfachen Gefäß durchgeführt werden, ohne dass streng wasserfreie Reagenzien oder eine inerte Atmosphäre erforderlich sind.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N-(3-Iodphenyl)thiolan-3-amin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Reagenzkonzentrationen, umfassen, um höhere Ausbeuten und Reinheiten im industriellen Maßstab zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Iodphenyl)thiolan-3-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom am Phenylring kann durch andere Nucleophile, wie Thiolate und Amine, substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Thiolan-3-amin-Einheit kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch der Oxidationszustand des Schwefelatoms verändert wird.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Thiolate und Amine, oft in Gegenwart einer Base wie Natriumhydrid.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.
Oxidations- und Reduktionsreaktionen: Produkte umfassen oxidierte oder reduzierte Formen der Thiolan-3-amin-Einheit.
Wissenschaftliche Forschungsanwendungen
N-(3-Iodphenyl)thiolan-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuartiger Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Iodphenyl)thiolan-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Iodatom am Phenylring kann an Halogenbindungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst. Die Thiolan-3-amin-Einheit kann mit verschiedenen biologischen Signalwegen interagieren und so möglicherweise die Enzymaktivität oder die Rezeptorsignalisierung modulieren.
Wirkmechanismus
The mechanism of action of N-(3-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiolan-3-amine moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Iodphenol: Eine aromatische Verbindung mit einem Iodatom, das an einen Phenylring gebunden ist, und einer Hydroxylgruppe.
N-Phenylthiolan-3-amin: Ähnliche Struktur, jedoch ohne das Iodatom.
Einzigartigkeit
N-(3-Iodphenyl)thiolan-3-amin ist einzigartig durch das Vorhandensein sowohl eines Iodatoms als auch einer Thiolan-3-amin-Einheit. Diese Kombination verleiht ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C10H12INS |
|---|---|
Molekulargewicht |
305.18 g/mol |
IUPAC-Name |
N-(3-iodophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2 |
InChI-Schlüssel |
WBPIDSWPOMIJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1NC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)


![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)



![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)

